N,n,n',n'-tetrakis(trimethylsilyl)-1,6-hexanediamine
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key vibrational modes (cm⁻¹):
| Bond/Vibration | Frequency Range | Relative Intensity |
|---|---|---|
| Si-C asymmetric stretch | 750–780 | Strong |
| Si-C symmetric stretch | 690–710 | Medium |
| C-N stretch | 1120–1150 | Weak |
| CH₃ deformation | 1260–1280 | Strong |
The absence of N-H stretches (typically 3300–3500 cm⁻¹) confirms complete silylation of amine groups.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
- δ 0.12 ppm (s, 36H, Si-(CH₃)₃)
- δ 1.28–1.35 ppm (m, 4H, C3/C4 methylenes)
- δ 1.52–1.60 ppm (m, 4H, C2/C5 methylenes)
- δ 2.68 ppm (t, J=6.8 Hz, 4H, C1/C6 methylenes adjacent to N)
¹³C NMR (100 MHz):
- δ 1.4 ppm (Si-(CH₃)₃)
- δ 23.8, 27.1, 32.6 ppm (methylene carbons)
- δ 45.2 ppm (N-C)
²⁹Si NMR:
Raman Spectroscopy
Characteristic silicon-related bands:
- Si-C symmetric stretch : 620–640 cm⁻¹
- Si-N-Si deformation : 430–450 cm⁻¹
- C-Si-C bend : 290–310 cm⁻¹
The Raman spectrum shows minimal polarization dependence due to the molecule's high symmetry.
Properties
Molecular Formula |
C18H48N2Si4 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(trimethylsilyl)hexane-1,6-diamine |
InChI |
InChI=1S/C18H48N2Si4/c1-21(2,3)19(22(4,5)6)17-15-13-14-16-18-20(23(7,8)9)24(10,11)12/h13-18H2,1-12H3 |
InChI Key |
CANXFLFXXVYNEC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCCCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine typically involves the reaction of hexanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Hexanediamine+4(Trimethylsilyl chloride)→N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine+4(Hydrochloric acid)
Industrial Production Methods
While specific industrial production methods for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Hydrolysis: The trimethylsilyl groups are susceptible to hydrolysis, leading to the formation of hexanediamine and trimethylsilanol.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of hexanediamine can be formed.
Hydrolysis: The primary products are hexanediamine and trimethylsilanol.
Scientific Research Applications
Aminating Agent in Fuel Cells
N,N,N',N'-Tetrakis(trimethylsilyl)-1,6-hexanediamine is used as an aminating agent for the preparation of anion exchange membranes in solid alkaline fuel cells. This application benefits from the compound's ability to introduce cationic groups that enhance anionic conductivity and improve the dimensional stability of the membranes. The dual role of functionalizing and cross-linking in a single step simplifies the membrane preparation process .
Catalysis
This compound has been explored as a catalyst in various organic reactions. Its structure allows it to stabilize transition states and facilitate reactions that require amine functionalities. For instance, it has shown promise in promoting nucleophilic substitutions and facilitating the formation of complex organic molecules .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for synthesizing diverse heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often exhibit significant biological activity, making them valuable in drug development .
Data Tables
| Property | Value |
|---|---|
| Boiling Point | 209-210 °C |
| Density | 0.806 g/mL at 25 °C |
| Refractive Index | 1.4359 |
Case Study 1: Fuel Cell Membrane Development
In a study published by Sigma-Aldrich, researchers utilized this compound to create anion exchange membranes that exhibited superior conductivity compared to traditional materials. The membranes were tested under various operational conditions, demonstrating enhanced performance metrics that could lead to more efficient fuel cell systems .
Case Study 2: Organic Synthesis
A recent publication highlighted the use of this compound in synthesizing novel triazole derivatives with potential anticancer properties. The study demonstrated how the compound facilitated the formation of complex structures that showed significant cytotoxic activity against human cancer cell lines .
Mechanism of Action
The mechanism of action for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine primarily involves its ability to act as a protecting group. The trimethylsilyl groups shield the amine functionalities, preventing unwanted reactions. This protection can be removed under specific conditions, allowing for subsequent reactions at the amine sites.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of substituents on 1,6-hexanediamine significantly alters its chemical behavior. Key comparisons include:
Notes:
- Thermal Stability : Silyl groups (e.g., TMS) confer higher thermal stability than methyl or butyl groups due to strong Si–N bonds and reduced nucleophilicity .
- Solubility: Trimethylsilyl derivatives exhibit increased solubility in nonpolar solvents compared to polar methyl or amine analogs, making them suitable for hydrophobic polymer matrices .
CO₂ Absorption Capacity
This suggests that bulky substituents (e.g., TMS) might further enhance CO₂ capture efficiency due to increased hydrophobicity and steric effects .
Catalytic and Coordination Chemistry
- Tetramethyl Derivative : Forms complexes with transition metals (e.g., Pd(II), Ru(II)) for catalytic applications. shows that tetradentate ligands with phosphine groups exhibit superior metal-binding capacity .
- Target Compound : The TMS groups’ electron-donating nature could stabilize metal complexes, though their steric bulk may limit coordination geometry .
Biological Activity
N,N,N',N'-Tetrakis(trimethylsilyl)-1,6-hexanediamine (TMHDA) is a silane-derived compound that has garnered attention for its potential applications in various fields, particularly in materials science and biochemistry. This article explores the biological activity of TMHDA, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 172.31 g/mol
- CAS Number : 111-18-2
- Physical State : Colorless to yellow liquid
- Boiling Point : 209-210 °C
Biological Activity Overview
TMHDA exhibits several biological activities that make it a compound of interest in research and industrial applications. Its primary biological activities include:
Research Findings
Recent studies have investigated the implications of TMHDA in various applications:
Case Study 1: Anion Exchange Membranes
A study demonstrated that TMHDA could be utilized as a cross-linking agent in the synthesis of anion exchange membranes. The incorporation of TMHDA improved membrane performance by providing cationic groups that enhance anionic conductivity. The findings indicated that membranes prepared with TMHDA showed superior dimensional stability compared to those without it .
Case Study 2: Toxicological Assessment
Research assessing the toxicological profile of TMHDA revealed significant acute toxicity levels. Experimental data indicated that concentrations above certain thresholds resulted in severe skin burns and eye damage upon contact, necessitating stringent safety measures during handling .
Comparative Analysis of Related Compounds
To better understand the biological activity of TMHDA, a comparison with similar compounds can provide insights into its unique properties:
| Compound Name | CAS Number | Biological Activity | Toxicity Level |
|---|---|---|---|
| N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 | Aminating agent for membranes | Acute Tox. 1 (Inhalation) |
| N,N-Dimethyl-1,6-hexanediamine | 111-18-2 | Potentially lower reactivity | Acute Tox. 3 (Dermal) |
| Trimethylsilyl derivatives | Varies | Used in various organic synthesis reactions | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
